molecular formula C15H22N2O2 B7779174 Bis(4-isocyanatocyclohexyl)methane CAS No. 28605-81-4

Bis(4-isocyanatocyclohexyl)methane

Cat. No.: B7779174
CAS No.: 28605-81-4
M. Wt: 262.35 g/mol
InChI Key: KORSJDCBLAPZEQ-UHFFFAOYSA-N
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Description

Bis(4-isocyanatocyclohexyl)methane is an organic compound with the molecular formula C15H22N2O2. It is a clear, colorless to light-yellow liquid that is primarily used in the production of polyurethanes. This compound is known for its high reactivity and versatility in various chemical processes .

Mechanism of Action

Target of Action

Bis(4-isocyanatocyclohexyl)methane, also known as Hylene W, primarily targets the eyes, skin, and respiratory system . These targets play a crucial role in the body’s sensory and protective functions.

Mode of Action

Hylene W is an isocyanate compound . Isocyanates are known to react exothermically with many classes of compounds, releasing toxic gases . They can cause vigorous releases of heat when they react with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides . Some isocyanates, including Hylene W, react with water to form amines and liberate carbon dioxide .

Biochemical Pathways

It is known that isocyanates, such as hylene w, can initiate polymerization reactions in certain materials . This suggests that Hylene W may interfere with normal biochemical pathways, particularly those involving proteins, as it can potentially react with the amine groups found in these molecules.

Pharmacokinetics

It is known that isocyanates can be absorbed through inhalation, ingestion, and skin contact . Once in the body, they can distribute to various tissues, where they can react with biological molecules. The resulting products may be metabolized and excreted through the kidneys .

Result of Action

Exposure to Hylene W can result in irritation of the eyes, skin, and respiratory system . It can also cause skin and respiratory sensitization, leading to symptoms such as chest tightness, difficulty breathing, cough, dry throat, wheezing, and pulmonary edema . In severe cases, exposure can lead to skin blisters .

Action Environment

The action, efficacy, and stability of Hylene W can be influenced by various environmental factors. For instance, the presence of water can trigger a reaction with Hylene W, leading to the formation of amines and the release of carbon dioxide . Additionally, the presence of other reactive substances can influence the reactivity and toxicity of Hylene W .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-isocyanatocyclohexyl)methane is synthesized through the reaction of dicyclohexylmethane-4,4’-diisocyanate with alcohols under specific conditions. The reaction typically involves the use of catalysts to enhance the reaction rate and yield. The process requires careful control of temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in controlled environments. The process includes the use of high-purity reactants and advanced equipment to maintain the quality and consistency of the product. The compound is often produced in batch reactors where the reaction conditions can be precisely monitored and adjusted .

Chemical Reactions Analysis

Types of Reactions

Bis(4-isocyanatocyclohexyl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-isocyanatocyclohexyl)methane is unique due to its specific molecular structure, which provides distinct reactivity and properties compared to other diisocyanates. Its ability to form stable polyurethanes with desirable mechanical properties makes it a valuable compound in various industrial applications .

Properties

IUPAC Name

1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane
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InChI

InChI=1S/C15H22N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h12-15H,1-9H2
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InChI Key

KORSJDCBLAPZEQ-UHFFFAOYSA-N
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Canonical SMILES

C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O
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Molecular Formula

C15H22N2O2
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Related CAS

156515-75-2, 62948-28-1
Record name Cyclohexane, 1,1′-methylenebis[4-isocyanato-, trimer
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Record name Dicyclohexylmethane diisocyanate homopolymer
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DSSTOX Substance ID

DTXSID3027588, DTXSID30891145
Record name 1,1-Methylenebis(4-isocyanatocyclohexane)
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Record name (trans,trans)-1,1'-Methylenebis[4-isocyanatocyclohexane]
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Molecular Weight

262.35 g/mol
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Physical Description

1,1-methylene bis(4-isocyanatocyclohexane) is a clear, colorless to light-yellow liquid. (NIOSH, 2022), Liquid, Clear, colorless to light-yellow liquid; [NIOSH], Clear, colorless to light-yellow liquid.
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Flash Point

greater than 395 °F (NIOSH, 2023), >395 °F
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Solubility

Reacts with water (NIOSH, 2023), Soluble in acetone, Reacts
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Record name METHYLENE BIS(4-CYCLOHEXYLISOCYANATE)
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Density

1.07 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.066 g/cu cm, 1.07 at 77 °F, (77 °F): 1.07
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Record name METHYLENE BIS(4-CYCLOHEXYLISOCYANATE)
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Vapor Pressure

0.001 mmHg at 77 °F (NIOSH, 2023), 0.0000233 [mmHg], VP: 0.001 mm Hg at 25 °C, 0.001 mmHg at 77 °F, (77 °F): 0.001 mmHg
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Mechanism of Action

Skin sensitization with chemical allergens is associated with the activation and proliferation of lymphocytes in lymph nodes draining the site of exposure. As lymphocyte activation is regulated by the action of cytokines, /the authors have/ investigated the nature and kinetics of cytokine production by draining lymph node cells (LNC) from mice, following their primary exposure to chemical allergens. Both interleukin-1 (IL-1) and IL-6 were induced in a biphasic manner following primary exposure of mice to oxazolone or to dicyclohexylmethane-4,4'-diisocyanate (HMDI). ...Increased IL-4 production was observed only when LNC were prepared 96 hr following sensitization. Despite vigorous lymphocyte proliferation there was no evidence for IL-2 production by draining LNC.
Record name METHYLENE BIS(4-CYCLOHEXYLISOCYANATE)
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Color/Form

Clear, colorless to light-yellow liquid

CAS No.

5124-30-1, 13622-90-7, 17901-48-3, 18937-00-3, 28605-81-4
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Record name 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, CIS,CIS-
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Record name METHYLENE BIS(4-CYCLOHEXYLISOCYANATE)
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Record name Isocyanic acid, methylenedi-4,1-cyclohexylene ester
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Melting Point

less than 14 °F (NIOSH, 2023), <14 °F
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Record name METHYLENE BIS(4-CYCLOHEXYLISOCYANATE)
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URL https://www.osha.gov/chemicaldata/386
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Record name Methylene bis(4-cyclohexylisocyanate)
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

A cationic poly(urethane-urea) lacquer was prepared as follows: 400 parts by weight of a 1000 molecular weight poly(1,4-butanediol adipate) was charged to a suitable reaction vessel along with 85.7 parts by weight of methyl diethanolamine, 0.44 parts by weight of dibutyltin dilaurate urethane-forming catalyst, 3.88 parts by weight of N-methyl pyrrolidone solvent and 419 parts by weight of HYLENE W. The reaction mixture was heated to 95° C. under a nitrogen atmosphere for a 41/2 hour period. The reaction mixture was then cooled to room temperature and the NCO-polymer which was formed was quaternized with 100.8 parts by weight of dimethyl sulfate. The quaternizing agent was added to the reaction mixture in a dropwise fashion. After quaternizing the NCO-containing polymer, it was thinned by combining it with 280 parts by weight of N-methyl pyrrolidone. The thinned NCO-containing polymer was dispersed and chain extended by charging it to a solution of 24 parts by weight of hydrazine hydrate dissolved in 1245 parts by weight of deionized water. The mixture dispersed very well, increasing in viscosity halfway through addition such that an additional 2500 parts by weight of water were added during the addition to reduce the viscosity. The final dispersion had a solids content of 19.8 percent, a pH of 6.75, a Brookfield viscosity at 23° C. (1000 rpm's) of 4200 centipoises. The resin was essentially free of NCO groups as determined by an infrared scan.
[Compound]
Name
poly(1,4-butanediol adipate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dibutyltin dilaurate urethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.57 moles toluene diisocyanate of 80% 2,4- and 20% 2,6- isomers; urethane content 14.7%; NCO 0.05%; Inh. V. 1.69
Quantity
1.57 mol
Type
reactant
Reaction Step One
[Compound]
Name
2,4-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2,6- isomers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-isocyanatocyclohexyl)methane
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Bis(4-isocyanatocyclohexyl)methane
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Bis(4-isocyanatocyclohexyl)methane
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Bis(4-isocyanatocyclohexyl)methane
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Bis(4-isocyanatocyclohexyl)methane
Reactant of Route 6
Bis(4-isocyanatocyclohexyl)methane
Customer
Q & A

Q1: What is Bis(4-isocyanatocyclohexyl)methane (Hylene W) primarily used for?

A1: this compound (Hylene W) is primarily used as a building block in the synthesis of polyurethane and polyurea polymers. [, , , , , , , ] These polymers find applications in various fields, including adhesives, coatings, elastomers, and biomaterials.

Q2: What is the chemical structure of Hylene W?

A2: Hylene W is a diisocyanate containing two isocyanate (-N=C=O) groups attached to a cycloaliphatic ring structure. Its molecular formula is C16H22N2O2, and its molecular weight is 274.35 g/mol. [, ]

Q3: How does Hylene W react with other molecules?

A3: The isocyanate groups in Hylene W readily react with molecules containing hydroxyl (-OH) or amine (-NH2) groups, forming urethane or urea linkages, respectively. This reactivity is the basis for its use in polyurethane and polyurea synthesis. [, , ]

Q4: Are there any catalysts that can influence the reactions of Hylene W?

A4: Yes, catalysts such as mercury acetate, zinc acetate dihydrate, tin tetrachloride pentahydrate, and dibutyltin dilaurate have been shown to significantly increase the reaction rate of Hylene W with alcohols like n-butanol. [] The choice of catalyst can influence the reaction kinetics and selectivity.

Q5: How does the structure of the diamine chain extender affect the properties of polyurethanes synthesized with Hylene W?

A5: The symmetry, hydrogen bonding ability, and rigidity of the diamine chain extender significantly influence the morphology and properties of the resulting polyurethanes. [] This is due to their impact on the formation and characteristics of hard segment domains within the polymer structure.

Q6: Can Hylene W be used to create polyurethanes with specific thermal properties?

A6: Yes, the thermal properties of Hylene W-based polyurethanes can be tailored by modifying the soft segment composition. For example, incorporating poly(tetramethylene oxide) (PTMO) with varying molecular weights can result in a broad range of glass transition temperatures, influencing the material's flexibility and processability. [, ]

Q7: What are the advantages of using Hylene W in synthesizing polyisobutylene (PIB) based polyurethanes?

A7: PIB-based polyurethanes incorporating Hylene W and hexanediol as hard segments show superior mechanical properties compared to those with highly crystalline hard segments. [] These materials exhibit good melt processibility, desirable elastomeric properties, and enhanced oxidative, hydrolytic, and enzymatic stability, making them attractive for biomaterial applications.

Q8: Can Hylene W be used to modify the properties of natural fibers like cotton?

A8: Yes, Hylene W can react with cotton fabric in a solvent like N,N-dimethylformamide, leading to improved wrinkle-recovery properties and enhanced resistance to damage from acids, bases, chlorine, and repeated washing. []

Q9: Are there any known health risks associated with Hylene W exposure?

A9: Yes, Hylene W is a known contact sensitizer and can cause allergic contact dermatitis. [, , , ] Occupational exposure during manufacturing or handling of this compound should be minimized, and appropriate personal protective equipment should be used.

Q10: Are there any alternative diisocyanates to Hylene W for polyurethane synthesis?

A10: Yes, alternatives like 4,4-methylene diphenyl diisocyanate (MDI) and isophorone diisocyanate (IPDI) are also used in polyurethane synthesis. [, ] Each diisocyanate imparts specific properties to the resulting polymer, and the choice depends on the desired application and performance requirements.

Q11: Are there any concerns about the environmental impact of using Hylene W?

A11: While the provided research does not specifically address the environmental impact of Hylene W, it is crucial to consider the potential for its release and persistence in the environment. [] Implementing proper waste management practices and exploring biodegradable alternatives are essential steps in mitigating any negative environmental impacts.

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